molecular formula C11H12O3 B11720692 3-Benzyl-5-hydroxyoxolan-2-one CAS No. 89437-88-7

3-Benzyl-5-hydroxyoxolan-2-one

Cat. No.: B11720692
CAS No.: 89437-88-7
M. Wt: 192.21 g/mol
InChI Key: GDCBPTYCEJZHQJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-hydroxyoxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a derivative of oxolan-2-one, featuring a benzyl group at the third position and a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-hydroxyoxolan-2-one typically involves the reaction of benzyl bromide with 5-hydroxyoxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-hydroxyoxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzyl-5-hydroxyoxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-hydroxyoxolan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-5-hydroxyoxolan-2-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

89437-88-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-benzyl-5-hydroxyoxolan-2-one

InChI

InChI=1S/C11H12O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI Key

GDCBPTYCEJZHQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1O)CC2=CC=CC=C2

Origin of Product

United States

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